![molecular formula C10H11N3O2 B12944885 2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)
2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives. The process often starts with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, which undergo nucleophilic substitution followed by reduction to yield 2,3-diaminopyridine . The cyclization is then achieved using various carboxylic acid derivatives, such as anhydrides, under specific reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation in the presence of catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or Raney nickel.
Substitution: Sodium bisulfite, sodium borohydride, or zinc in the presence of acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing their activity . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct biological activities.
Uniqueness: 2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its ability to modulate GABA A receptors and influence various cellular pathways sets it apart from other imidazopyridine derivatives .
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-propan-2-yl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5(2)8-11-6-3-4-7(10(14)15)12-9(6)13-8/h3-5H,1-2H3,(H,14,15)(H,11,12,13) |
Clave InChI |
OHZCJDOHPZRXEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(N1)C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
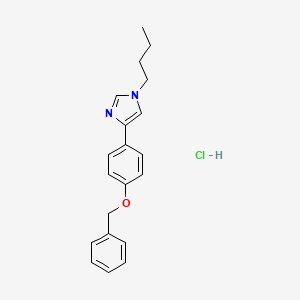
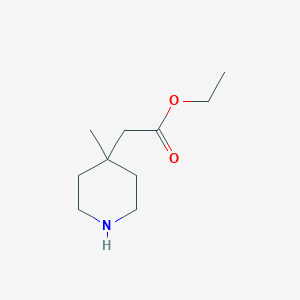
![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)
![Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12944822.png)
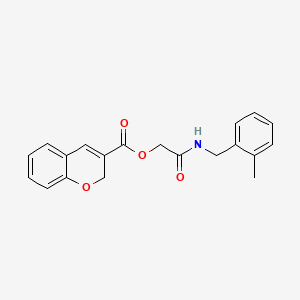
![2-(3,4-Dichlorophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12944830.png)
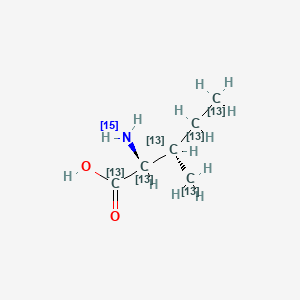
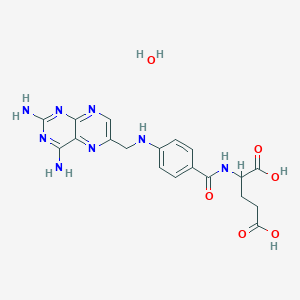

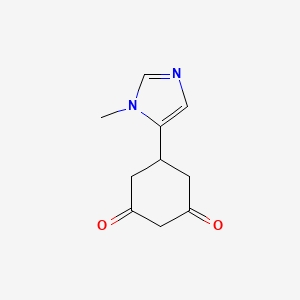
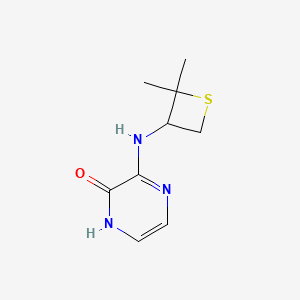

![tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12944861.png)
